Product packaging for AEG40826(Cat. No.:CAS No. 1107664-44-7)

AEG40826

Cat. No.: B612066
CAS No.: 1107664-44-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Endogenous IAP Antagonists: Smac/DIABLO and IAP-Binding Motif (IBM)

The primary endogenous antagonist of IAPs is the protein Smac/DIABLO. nih.govfrontiersin.orgaacrjournals.orgmdpi.com Synthesized as a precursor protein with a mitochondrial targeting sequence, Smac/DIABLO is cleaved upon import into the mitochondrial intermembrane space. nih.govatlasgeneticsoncology.orgspandidos-publications.com Following apoptotic stimuli, Smac/DIABLO is released into the cytosol, where its exposed N-terminal IAP-Binding Motif (IBM) allows it to bind to the BIR domains of IAPs, particularly XIAP, cIAP1, and cIAP2. aacrjournals.orgnih.govatlasgeneticsoncology.orgspandidos-publications.comresearchgate.netplos.orgaacrjournals.org This binding displaces caspases from XIAP or otherwise neutralizes IAP function, thereby promoting caspase activation and apoptosis. aacrjournals.orgatlasgeneticsoncology.orgspandidos-publications.comresearchgate.net The IBM is a conserved four-amino acid sequence (typically Ala-Val-Pro-Ile or similar) found at the N-terminus of mature Smac/DIABLO and other IAP antagonists. aacrjournals.orgnih.govatlasgeneticsoncology.orgresearchgate.net This motif is critical for the interaction with IAPs and forms the basis for the design of Smac mimetic compounds like AEG40826. aacrjournals.orgresearchgate.net

Rationale for Targeting IAPs in Disease Intervention

Targeting IAPs presents a compelling strategy for disease intervention, particularly in cancer, due to their critical roles in suppressing apoptosis and promoting cell survival. aacrjournals.orgfrontiersin.orgnih.govmdpi.comunil.chmerckgrouponcology.comresearchgate.net

IAP Overexpression in Pathological States

Overexpression of IAPs is frequently observed in a wide variety of cancers and is often correlated with poor prognosis, increased tumor aggressiveness, and resistance to conventional therapies. exp-oncology.com.uanih.govfrontiersin.orgresearchgate.netspandidos-publications.comnih.govmdpi.comunil.chmerckgrouponcology.comresearchgate.netresearchgate.net For example, XIAP, cIAP1, cIAP2, and Survivin have been found to be upregulated in numerous malignancies, including breast, colorectal, lung, and head and neck cancers. exp-oncology.com.uanih.govspandidos-publications.commdpi.comunil.ch This elevated expression provides cancer cells with a survival advantage, allowing them to evade the apoptotic signals triggered by chemotherapy, radiotherapy, and the immune system. aacrjournals.orgfrontiersin.orgmdpi.comunil.chmerckgrouponcology.comresearchgate.net The overexpression of IAPs can be a mechanism for both intrinsic and acquired drug resistance. spandidos-publications.comnih.govmdpi.comiiarjournals.org

IAPs as Modulators of Apoptosis Resistance

IAPs contribute to apoptosis resistance through several mechanisms. The most direct mechanism is the inhibition of caspase activity, preventing the execution of the apoptotic program. exp-oncology.com.uaaacrjournals.orgfrontiersin.orgnih.govplos.orgfrontiersin.orgpatsnap.comnih.govmerckgrouponcology.com XIAP directly binds to and inhibits effector caspases-3 and -7 and initiator caspase-9. exp-oncology.com.uabiologists.comnih.govnih.govnih.gov While other IAPs like cIAP1 and cIAP2 may not directly inhibit caspase catalytic activity, they can promote caspase ubiquitination and degradation. exp-oncology.com.uanih.govpatsnap.commdpi.com

Beyond direct caspase inhibition, IAPs also modulate crucial survival pathways, notably the NF-κB signaling pathway. exp-oncology.com.uaaacrjournals.orgfrontiersin.orgpatsnap.comnovusbio.comguidetopharmacology.orgmdpi.comnih.govresearchgate.net cIAP1 and cIAP2, through their E3 ubiquitin ligase activity, regulate components of TNF receptor signaling, leading to NF-κB activation, which promotes the transcription of pro-survival and anti-apoptotic genes. exp-oncology.com.uafrontiersin.orgaacrjournals.orgpatsnap.comnovusbio.comguidetopharmacology.orgmdpi.comnih.gov By preventing the formation of death-inducing signaling complexes and promoting survival signals, IAPs effectively raise the threshold for apoptosis induction, rendering cancer cells resistant to death signals. mdpi.comfrontiersin.orgpatsnap.comresearchgate.netresearchgate.net Smac mimetics like this compound are designed to counteract these functions, promoting IAP degradation and thereby restoring sensitivity to apoptosis. aacrjournals.orgmdpi.compatsnap.com

This compound (HGS1029) is a bivalent Smac mimetic that has been investigated for its potential in cancer therapy. aacrjournals.orgnih.govresearchgate.net Preclinical studies have shown that this compound can induce rapid and sustained reduction of cIAP1 levels and demonstrates evidence of apoptosis induction. nih.gov It has shown synergistic activity in combination with other anti-cancer agents, including TRAIL receptor antibodies, in various cancer types in preclinical models. nih.govfiercebiotech.com this compound binds to IAPs, mimicking the action of endogenous Smac/DIABLO, leading to the degradation of cIAPs and potentially neutralizing XIAP, thereby promoting apoptosis. aacrjournals.orgmdpi.compatsnap.comnih.govfiercebiotech.com

Research findings on this compound highlight its mechanism as an IAP antagonist. As a Smac mimetic, it is designed to bind to the BIR domains of IAPs, particularly cIAP1, cIAP2, and XIAP, thereby releasing the brakes on apoptosis. aacrjournals.orgpatsnap.comaacrjournals.org This interaction leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. researchgate.netpatsnap.comnih.gov The degradation of cIAPs can also lead to the accumulation of NIK and activation of the non-canonical NF-κB pathway, which can influence cell fate. aacrjournals.orgpatsnap.comguidetopharmacology.orgf1000research.com

Properties

CAS No.

1107664-44-7

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HGS1029;  HGS-1029;  HGS 1029;  AEG40826;  AEG-40826;  AEG 40826;  AEG408262 HCl.

Origin of Product

United States

Discovery and Structural Design Principles of Aeg40826 Hgs1029

Design Strategy of Smac Mimetics

The design of Smac mimetics focuses on creating small molecules that can effectively bind to the IAP proteins, particularly XIAP, cIAP1, and cIAP2, thereby disrupting their inhibitory effect on caspases. nih.govnih.govgoogle.com Targeting protein-protein interactions, such as those between Smac and IAPs, presents a significant challenge in drug design. nih.govnih.govacs.orgresearchgate.net

Two main approaches have been employed in the design of Smac mimetics: peptidomimetic and small molecule strategies. Peptidomimetics are compounds that mimic the structure and function of peptides, in this case, the AVPI motif of Smac. Small molecule approaches involve designing non-peptidic compounds that can similarly bind to the IAP proteins. Both strategies aim to create cell-permeable molecules that can reach their intracellular targets. nih.govnih.govacs.org

Smac mimetics are broadly classified into two types: monovalent and bivalent. nih.govnih.govacs.org Monovalent compounds are designed to mimic the binding of a single AVPI motif to an IAP protein. nih.govnih.gov Bivalent compounds, in contrast, contain two Smac-mimicking motifs tethered together by a linker. nih.govnih.govacs.org Studies have generally shown that bivalent Smac mimetics can be significantly more potent than their monovalent counterparts in inducing apoptosis in tumor cells, sometimes by orders of magnitude. nih.govacs.org This increased potency is often attributed to their ability to bind simultaneously to multiple BIR domains within a single IAP protein or to induce dimerization/multimerization of IAPs, leading to their degradation. psu.edunih.govexplorationpub.com

Peptidomimetic and Small Molecule Approaches

Identification of AEG40826 as a Potent IAP Antagonist

This compound was identified as a potent antagonist of IAP proteins through research and development efforts focused on targeting these key regulators of apoptosis.

This compound was originally developed by Aegera Therapeutics. prnewswire.commedkoo.com Aegera Therapeutics focused on creating potent small molecule IAP inhibitors by targeting functional domains on individual IAP proteins. medkoo.com These compounds were designed to possess favorable pharmacokinetic and pharmacodynamic properties and demonstrate anticancer activity. medkoo.com In 2007, Aegera Therapeutics entered into a licensing and collaboration agreement with Human Genome Sciences (HGS), granting HGS exclusive worldwide rights (excluding Japan) to develop and commercialize this compound (then known as HGS1029) and other small-molecule IAP inhibitors in oncology. medkoo.com Aegera retained global rights for non-oncology indications. medkoo.com Human Genome Sciences conducted Phase 1a trials of this compound in cancer patients. prnewswire.com Pharmascience Inc., which includes Aegera Therapeutics, later regained full global rights to this compound in 2012 following the acquisition of HGS by GlaxoSmithKline. prnewswire.com

This compound (HGS1029) is classified as a bivalent Smac mimetic. ehu.eusgoogle.comnih.govmdpi.comunimi.it While the specific structural details of this compound have not been widely published, its classification as bivalent indicates it was designed with two IAP-binding motifs connected by a linker, consistent with the structural principle of bivalent Smac mimetics. nih.govnih.govacs.orgmdpi.comresearchgate.net This design is intended to enhance its binding affinity and functional potency against IAPs compared to monovalent approaches. nih.govacs.orgpsu.edunih.govexplorationpub.com this compound has been described as a potent small molecule pan-IAP inhibitor. prnewswire.com

Origin and Development by Aegera Therapeutics

Structural Insights into this compound Interaction with IAPs

While the detailed crystal structure of this compound in complex with IAPs is not publicly available, the understanding of how bivalent Smac mimetics interact with IAPs provides insight into the likely mechanisms of this compound. Smac mimetics, including bivalent ones, are designed to bind to the Baculoviral IAP Repeat (BIR) domains of IAPs, particularly the BIR2 and BIR3 domains of XIAP, cIAP1, and cIAP2. google.compsu.eduexplorationpub.comunimi.itaacrjournals.org The binding of Smac mimetics to cIAP1 and cIAP2 can induce conformational changes that stimulate their intrinsic E3 ubiquitin ligase activity, leading to their auto-ubiquitination and subsequent proteasomal degradation. nih.govgoogle.commdpi.comaacrjournals.org This degradation of cIAPs is a key mechanism by which Smac mimetics promote apoptosis, often by converting TNF receptor signaling from a survival signal to a death signal. nih.govmdpi.comaacrjournals.org Additionally, Smac mimetics can directly antagonize XIAP by preventing it from binding to and inhibiting caspases-3, -7, and -9, thereby allowing caspase activation and apoptosis. google.comaacrjournals.org Bivalent Smac mimetics are hypothesized to achieve higher potency by simultaneously engaging multiple binding sites on IAPs, potentially leading to more efficient displacement of endogenous Smac or more effective induction of IAP degradation. psu.edunih.govexplorationpub.com

Binding to Baculoviral IAP Repeat (BIR) Domains

The inhibitory mechanism of this compound involves its binding to the BIR domains present in XIAP, cIAP1, and cIAP2. nih.gov BIR domains are approximately 70-80 amino acid zinc-binding regions that mediate protein-protein interactions, crucial for the IAPs' ability to bind caspases and other regulatory proteins. Smac mimetics, including bivalent compounds like this compound, are designed to bind to specific surface grooves on these BIR domains, mimicking the interaction of the endogenous Smac protein.

Interaction with XIAP BIR2 and BIR3 Domains

XIAP contains three BIR domains (BIR1, BIR2, and BIR3). Its ability to inhibit caspases is mediated through specific BIR domains: the BIR3 domain binds to caspase-9, preventing its activation, while the linker region between BIR1 and BIR2 and the BIR2 domain itself interact with and inhibit caspases-3 and -7. Endogenous dimeric Smac has been shown to interact concurrently with both the BIR2 and BIR3 domains of XIAP. Bivalent Smac mimetics, such as this compound, are structurally designed to mimic this interaction, engaging both the BIR2 and BIR3 domains simultaneously. This dual interaction contributes to their high affinity for XIAP and their effectiveness in antagonizing XIAP's inhibition of multiple caspases. By binding to these domains, this compound competes with caspases for XIAP binding sites, thereby releasing the caspases from inhibition and allowing apoptosis to proceed.

Molecular and Cellular Mechanisms of Action of Aeg40826

Regulation of Caspase Activity by AEG40826

This compound influences caspase activity through its interaction with IAP proteins, particularly XIAP and cIAPs. Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.

Direct Inhibition of Caspase-3, -7, and -9 Activity through XIAP Antagonism

XIAP (X-linked IAP) is a potent direct inhibitor of effector caspases, specifically caspase-3 and caspase-7, and the initiator caspase-9. nih.govaacrjournals.orgidrblab.netnih.govmdpi.com XIAP inhibits caspase-3 and -7 by binding directly to their active sites via its linker-BIR2 region. aacrjournals.orgnih.gov It inhibits caspase-9 by binding to its BIR3 domain, preventing its dimerization and activation. aacrjournals.orgmdpi.com this compound, as a Smac mimetic, is designed to bind to the BIR domains of IAPs, including XIAP. nih.govaacrjournals.orggoogle.comnih.gov By binding to XIAP, this compound disrupts the interaction between XIAP and caspases, thereby releasing the caspase blockade and allowing their activation. nih.govaacrjournals.orgnih.govembopress.org Bivalent Smac mimetics like this compound, which can bind to both BIR2 and BIR3 domains of XIAP, are reported to be more effective in antagonizing XIAP and activating caspase-3/7 compared to monovalent mimetics. nih.gov

Release of Caspase Blockade

The primary mechanism by which this compound releases caspase blockade is through the antagonism of XIAP, as described above. By preventing XIAP from binding to and inhibiting caspases-3, -7, and -9, this compound allows these key apoptotic proteases to become active. nih.govaacrjournals.orgnih.govembopress.org Activated caspase-9 can then cleave and activate downstream effector caspases like caspase-3 and -7, leading to the dismantling of the cell and execution of apoptosis. aacrjournals.orgnih.govnih.gov Furthermore, the degradation of cIAP proteins induced by Smac mimetics contributes to caspase activation, particularly caspase-8, which can then activate caspase-3. mdpi.comnih.gov

Modulation of IAP Protein Levels

This compound significantly impacts the levels of certain IAP proteins, most notably cIAP1.

Induction of cIAP1 Degradation via Proteasomal Pathway

A key mechanism of Smac mimetics, including this compound, is the rapid induction of cellular IAP (cIAP) proteins, particularly cIAP1 and cIAP2, degradation. fiercebiotech.comnih.govmdpi.comgoogle.comnih.govnih.gov Smac mimetics bind to cIAP1 and cIAP2, which are E3 ubiquitin ligases. nih.govgoogle.comidrblab.net This binding induces a conformational change that facilitates their auto-ubiquitination. nih.govgoogle.comnih.govnih.gov The poly-ubiquitination chains attached to cIAP1 then target the protein for degradation by the proteasome. ontosight.ainih.govgoogle.comnih.govnih.govnih.govnih.govnih.gov This leads to a rapid and sustained reduction in cIAP1 levels after administration of this compound. nih.gov

Role of Auto-ubiquitination in cIAP1 Degradation

The auto-ubiquitination of cIAP1 is a critical step in its proteasomal degradation induced by this compound. nih.govgoogle.comnih.govnih.gov Smac mimetics unleash the RING domain of cIAPs, allowing it to dimerize and activate its E3 ligase activity. mdpi.comgoogle.com This activated E3 ligase then catalyzes the attachment of ubiquitin molecules to lysine (B10760008) residues on the cIAP1 protein itself (auto-ubiquitination). nih.govnih.gov The resulting poly-ubiquitin chain serves as a signal for the 26S proteasome to recognize and degrade cIAP1. ontosight.ainih.govgoogle.comnih.govnih.govnih.govnih.govnih.gov

Impact on Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1)

IAP proteins, particularly cIAP1 and cIAP2, play a crucial role in regulating RIPK1. nih.govmdpi.comgoogle.comfrontiersin.orgnih.govresearchgate.netgoogle.com In the presence of cIAPs, TNFα stimulation leads to the formation of Complex I, where cIAP1/2 ubiquitylate RIPK1. nih.govmdpi.comgoogle.comnih.govresearchgate.netgoogle.com This ubiquitination of RIPK1 is important for activating NF-κB signaling, which promotes cell survival and inflammation. nih.govmdpi.comgoogle.comnih.govresearchgate.net

Influence on NFκB Signaling Pathways

IAP proteins are deeply involved in regulating both the canonical and non-canonical NFκB signaling pathways cephamls.comnih.govnih.govwikipedia.org. This compound, by inhibiting IAP function, significantly influences the activity of these pathways.

Activation of Non-Canonical NFκB Pathway

The non-canonical NFκB pathway is primarily regulated by NFκB-inducing kinase (NIK) citeab.comnih.gov. Under normal conditions, cIAP proteins, in complex with TRAF2 and TRAF3, mediate the ubiquitination and proteasomal degradation of NIK, maintaining its levels low cephamls.comwikipedia.org. This compound, as a Smac mimetic, binds to and induces the degradation of cIAP1 and cIAP2 nih.govwikipedia.orgnih.gov. The depletion of cIAPs leads to the stabilization and accumulation of NIK cephamls.comwikipedia.org. Elevated NIK then phosphorylates IKKα, which in turn phosphorylates NFκB2 (p100), triggering its processing into the mature p52 subunit citeab.comguidetoimmunopharmacology.org. The p52 subunit then forms heterodimers, predominantly with RelB, and translocates to the nucleus to activate target gene expression characteristic of the non-canonical pathway citeab.comguidetoimmunopharmacology.org. Therefore, this compound-mediated degradation of cIAPs effectively activates the non-canonical NFκB signaling pathway by releasing the inhibitory effect of cIAPs on NIK stability cephamls.comwikipedia.org.

Crosstalk with Canonical NFκB Pathway

The canonical (or classical) NFκB pathway is often activated by stimuli such as TNFα binding to its receptor TNFR1 cephamls.comnih.govwikipedia.orgciteab.com. Upon TNFR1 engagement, a complex is formed that includes TRADD, TRAF2, RIPK1, and cIAP1/2 cephamls.comnih.govwikipedia.org. Within this complex, cIAPs mediate the K63-linked polyubiquitination of RIPK1, which serves as a scaffolding platform for recruiting kinases, including the IKK complex, leading to the phosphorylation and degradation of IκB inhibitors and the subsequent nuclear translocation of canonical NFκB dimers (e.g., p50/RelA) cephamls.comnih.govwikipedia.org. This canonical pathway typically promotes cell survival nih.govwikipedia.org. This compound, by inducing the degradation of cIAPs, disrupts the formation of this survival-promoting complex and prevents the ubiquitination of RIPK1 guidetoimmunopharmacology.orgnih.govwikipedia.org. The absence of cIAP-mediated RIPK1 ubiquitination can shift the balance away from canonical NFκB activation and towards the formation of death-inducing signaling complexes guidetoimmunopharmacology.orgnih.govwikipedia.org. While Smac mimetics can initially cause a transitory activation of canonical NF-κB signaling, the sustained degradation of cIAPs ultimately dampens this pathway, contributing to a cellular environment conducive to programmed cell death wikipedia.orgnih.gov. The interplay between the canonical and non-canonical pathways, influenced by IAPs, is a complex regulatory mechanism that determines cellular fate cephamls.comnih.govwikipedia.org.

Induction of Programmed Cell Death Mechanisms

A key therapeutic goal of IAP inhibitors like this compound is the induction of programmed cell death in cancer cells, thereby overcoming mechanisms of resistance to apoptosis nih.govguidetopharmacology.org.

Apoptosis Induction in Cellular Models

This compound is a potent inducer of apoptosis in various tumor cell lines nih.govguidetoimmunopharmacology.orgnih.govguidetopharmacology.orgnih.govcephamls.com. IAPs, particularly XIAP, cIAP1, and cIAP2, inhibit apoptosis by directly binding to and inhibiting caspases, the executioners of apoptosis, or by regulating signaling pathways that control caspase activation nih.govguidetoimmunopharmacology.orgnih.govwikipedia.orgnih.gov. XIAP can directly inhibit effector caspases like caspase-3 and caspase-7, and initiator caspase-9 nih.govwikipedia.orgnih.gov. cIAP1 and cIAP2 regulate apoptosis, in part, by controlling the formation of death-inducing signaling complexes, often initiated by death receptors like TNFR1 guidetoimmunopharmacology.orgnih.govnih.govwikipedia.org. By degrading cIAPs and antagonizing XIAP, this compound removes these crucial brakes on the apoptotic machinery nih.govguidetoimmunopharmacology.orgwikipedia.orgnih.gov. This disinhibition allows for the activation of initiator caspases (like caspase-8 and caspase-9) and subsequent activation of effector caspases (like caspase-3 and caspase-7), leading to the characteristic biochemical and morphological changes of apoptosis guidetoimmunopharmacology.orgnih.govnih.gov. Preclinical studies have clearly demonstrated that this compound potently stimulates apoptosis of human tumor cells in vitro and in vivo, consistent with its mechanism of causing rapid loss of IAP proteins guidetopharmacology.org.

Potential for Necroptotic Cell Death Modulation

Necroptosis is another form of programmed cell death that can be triggered under certain conditions, particularly when caspase activity is compromised nih.govguidetoimmunopharmacology.orgnih.govfishersci.ficenmed.com. The TNFα signaling pathway, which is influenced by IAPs, is a key inducer of both apoptosis and necroptosis nih.govnih.govfishersci.ficenmed.com. In the absence of functional caspases (e.g., due to inhibition), the TNFα-induced complex can shift from forming an apoptotic complex (Complex IIa) to a necroptotic complex known as the necrosome guidetoimmunopharmacology.orgnih.govfishersci.fi. The necrosome involves the recruitment and activation of RIPK1 and RIPK3, which then phosphorylate MLKL, leading to membrane permeabilization and necroptotic cell death nih.govnih.govfishersci.ficenmed.com. Since this compound affects the TNFα signaling pathway by inducing cIAP degradation and preventing RIPK1 ubiquitination, it can indirectly influence the potential for necroptosis guidetoimmunopharmacology.orgnih.govwikipedia.org. While the primary mechanism of this compound is apoptosis induction, the cellular context, including the status of caspase activity and the expression of key necroptotic proteins like RIPK3 and MLKL, could determine whether necroptosis also contributes to cell death upon this compound treatment, especially in combination with other agents or under specific cellular conditions nih.govfishersci.fi. Studies with other Smac mimetics have shown they can mediate cell death through both apoptotic and necroptotic mechanisms depending on the cell line and context nih.gov.

Preclinical Efficacy and Selectivity Studies of Aeg40826

In Vitro Studies in Cancer Cell Lines

In vitro studies are fundamental in the preclinical assessment of novel anti-cancer agents, providing insights into their direct effects on cancer cells. AEG40826 has been evaluated for its single-agent antitumor activity in a range of human cancer cell lines, demonstrating effects consistent with its role as an IAP inhibitor. nih.gov

Preclinical investigations have explored the efficacy of this compound as a single agent across various cancer cell subtypes. These studies aim to determine the intrinsic sensitivity of different cancer lineages to IAP inhibition by this compound.

This compound has demonstrated activity in breast cancer cell lines, including those of the triple-negative subtype. wikipedia.org Triple-negative breast cancer (TNBC) is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, often making it more challenging to treat with targeted therapies. The observed activity of this compound in this subtype suggests its potential as a therapeutic agent for TNBC, possibly through overcoming apoptosis resistance mechanisms prevalent in these cells. wikipedia.org

Preliminary in vitro studies evaluating HGS1029 (this compound) as a single agent have indicated modest activity in a subset of pancreatic cancer cell lines. Activity was observed in four out of eight pancreatic cancer cell lines tested. nih.gov Pancreatic cancer is known for its aggressive nature and resistance to many conventional therapies, highlighting the need for new treatment approaches. The activity of this compound in some pancreatic cancer cell lines suggests a potential therapeutic window, although the degree of sensitivity appears to vary among different cell lines. nih.gov

Information specifically detailing the in vitro activity of this compound in glioblastoma cell lines was not available in the provided search results. Studies on glioblastoma cell lines often focus on other therapeutic agents or the molecular characteristics of these aggressive brain tumors.

This compound has shown activity in ovarian cancer cell lines. nih.gov Ovarian cancer is a heterogeneous disease, and in vitro studies using different ovarian cancer cell lines are crucial for understanding the potential efficacy of new drugs across its various subtypes. The reported activity of this compound in this context suggests its potential relevance for ovarian cancer treatment, possibly as a single agent or in combination therapies. nih.gov

Activity of this compound has been noted in leukemia cell lines, including lymphocytic leukemia cells. nih.govwikipedia.org Leukemia encompasses a group of hematological malignancies, and cell line studies are widely used to evaluate the effectiveness of potential therapeutic agents against different leukemia subtypes. The observed activity of this compound in leukemia cell lines indicates its potential application in the treatment of certain blood cancers. nih.govwikipedia.org

Summary of In Vitro Activity of this compound in Cancer Cell Lines

While detailed quantitative data such as a comprehensive panel of IC50 values for this compound across all specified cell lines were not extensively available in the provided sources, the qualitative findings indicate that this compound exhibits in vitro antitumor activity in several cancer cell types by inducing apoptosis and degrading IAP proteins. nih.gov

Cancer Cell SubtypeIn Vitro Activity ReportedKey Findings (Based on available snippets)
Breast Cancer (especially TNBC)YesActivity reported, including in triple-negative breast cancer cell lines. wikipedia.org
Pancreatic CancerYesModest activity observed as a single agent in a subset of pancreatic cancer cell lines (4 out of 8 tested). nih.gov
GlioblastomaNot specifically reportedSpecific in vitro activity of this compound in glioblastoma cell lines was not found in the provided snippets.
Ovarian CancerYesActivity reported in ovarian cancer cell lines. nih.gov
LeukemiaYesActivity reported in leukemia cell lines, including lymphocytic leukemia. nih.govwikipedia.org

Detailed Research Findings

The preclinical investigation of this compound has primarily focused on its ability to induce apoptosis through IAP inhibition. In vitro studies have confirmed that this compound can lead to rapid degradation of cIAP1 and initiate the apoptotic cascade in susceptible cancer cells. The observation of activity across different cancer types, including challenging subtypes like TNBC and pancreatic cancer, underscores the potential broad-spectrum applicability of IAP inhibitors. wikipedia.orgnih.gov While the precise IC50 values for this compound across a wide panel of cell lines were not detailed in the provided information, the reported activity signifies its potential as a cytotoxic agent in these in vitro models. nih.govwikipedia.orgnih.gov Further detailed in vitro studies, including comprehensive dose-response analyses and mechanistic investigations in a broader range of cell lines within each subtype, would provide a more complete picture of this compound's single-agent efficacy and selectivity.

Ovarian Cancer Cell Lines

Characterization of Apoptosis Induction Markers (e.g., Caspase Activation)

This compound functions by inhibiting IAPs, a family of proteins known to regulate cell survival and death pathways. nih.govresearchgate.netnih.gov IAPs can prevent apoptosis by inhibiting caspases, which are key executioner enzymes in the apoptotic process. nih.govresearchgate.netnih.govcore.ac.ukplos.org Specifically, XIAP is a potent direct inhibitor of caspases, while cIAP1 and cIAP2 primarily promote ubiquitination and degradation of caspases and other proteins involved in cell death signaling. nih.govresearchgate.netidrblab.net SMAC mimetics like this compound are designed to mimic endogenous IAP antagonists such as SMAC (second mitochondria-derived activator of caspases), which bind to IAPs and disrupt their inhibitory function, leading to caspase activation and the induction of apoptosis. nih.govgoogle.comresearchgate.net The inhibition of IAPs by this compound is thus linked to the promotion of caspase activation, a hallmark of apoptosis. nih.govresearchgate.netnih.govcore.ac.ukplos.org

Impact on Cell Growth Inhibition and Viability

The mechanism of this compound, involving the targeting of IAPs and the subsequent induction of apoptosis, is expected to impact cancer cell growth and viability. nih.govresearchgate.netnih.gov By restoring the cell's ability to undergo programmed cell death, this compound can potentially inhibit the proliferation of cancer cells that rely on IAPs for survival. Preclinical studies evaluating the compound's efficacy would therefore assess its ability to reduce cell growth and decrease cell viability in various cancer cell lines. While specific quantitative data for this compound's impact on cell growth inhibition and viability in standard cell culture assays (like MTT or CCK-8) were not detailed in the immediately available sources, its classification as an IAP inhibitor and SMAC mimetic strongly suggests these effects based on the known functions of this class of compounds. nih.govgoogle.comresearchgate.net

In Vivo Studies Using Preclinical Models

Preclinical evaluation of this compound has included in vivo studies utilizing animal models to assess its activity in a more complex biological setting. ontosight.aiscispace.comprnewswire.com These studies are crucial for understanding the compound's effects on tumor growth and progression within a living system.

Xenograft Models of Human Cancer

Human tumor xenograft models, created by transplanting human cancer cells into immunocompromised mice, are widely used preclinical tools to evaluate the in vivo efficacy of potential cancer therapeutics. reactionbiology.comnih.govnih.gov this compound has been investigated in such models. ontosight.aibiospace.comscispace.comthefreedictionary.com

Reduction of IAP Proteins in Tumor Xenografts

Consistent with its proposed mechanism of action as an IAP inhibitor, studies have demonstrated that this compound causes a rapid loss of IAP proteins in human tumor xenografts. thefreedictionary.com This reduction in IAP levels is a key pharmacodynamic marker indicating that the compound is engaging its intended targets within the tumor microenvironment. thefreedictionary.com

Demonstration of Antitumor Activity

Preclinical studies utilizing xenograft models have demonstrated the antitumor activity of this compound. ontosight.aibiospace.comscispace.com The compound has been shown to cause tumor regression in certain xenograft models of human cancer. biospace.com This observed reduction in tumor size or growth rate in vivo provides evidence of the therapeutic potential of this compound against human malignancies.

Assessment of Compound Activity in Animal Models

Beyond xenograft studies, the activity of this compound has been assessed in other relevant animal models as part of its preclinical development. ontosight.aiscispace.comprnewswire.com These assessments contribute to a broader understanding of the compound's biological effects and potential therapeutic utility in vivo. Antitumor activity has been found in animal models treated with this compound. scispace.com

Synergistic Therapeutic Strategies Involving Aeg40826

Combination with Death Receptor Agonists

Death receptor agonists, such as TNFα and TRAIL, induce apoptosis by binding to specific death receptors on the cell surface, triggering the extrinsic apoptotic pathway google.com. However, many cancer cells exhibit resistance to these agonists, often due to the overexpression of IAP proteins fiercebiotech.commdpi.com. Combining AEG40826 with death receptor agonists aims to counteract this resistance by inhibiting IAPs, thereby lowering the threshold for apoptosis induction.

Tumor Necrosis Factor-alpha (TNFα)

TNFα is a cytokine that can induce apoptosis in susceptible cells by activating the death receptor TNF-R1 google.comgoogle.com. Preclinical studies have shown that small molecule Smac mimetics, including bivalent compounds like this compound, can potentiate the anti-tumor activity of TNFα mdpi.com. For instance, a bivalent Smac mimetic was shown to be highly effective in potentiating apoptosis when combined with TNFα in a glioma cell line, where it had no activity as a single agent mdpi.com. This suggests that this compound, as a bivalent IAP inhibitor, may similarly enhance the apoptotic effects of TNFα.

TRAIL (TNF-Related Apoptosis-Inducing Ligand)

TRAIL is another death ligand that induces apoptosis by binding to TRAIL-R1 (DR4) and TRAIL-R2 (DR5) death receptors google.comgoogleapis.com. Similar to TNFα, the efficacy of TRAIL as a monotherapy is often limited by tumor cell resistance, frequently mediated by IAP overexpression mdpi.com. The combination of Smac mimetics with TRAIL has emerged as a particularly attractive strategy due to TRAIL's low toxicity to normal cells and the observed synergistic anti-tumor activity in numerous investigations mdpi.comaacrjournals.org. Studies have demonstrated that Smac mimetics can synergize with TRAIL to enhance apoptosis in various tumor cells and suppress tumor growth in vitro and in vivo mdpi.comaacrjournals.org. Specifically, the IAP inhibitor HGS1029 (this compound) has been investigated in combination with TRAIL researchgate.net. Research in pancreatic cancer cell lines revealed that combining HGS1029 with mapatumumab, a TRAIL-R1 monoclonal antibody, significantly increased cytotoxicity, including in cell lines that were resistant or only weakly sensitive to either agent alone researchgate.net. Isobologram analysis confirmed the synergistic nature of this combination in sensitive cell lines researchgate.net.

TRAIL Receptor Monoclonal Antibodies (e.g., Mapatumumab)

Agonistic monoclonal antibodies targeting TRAIL receptors, such as mapatumumab (targeting TRAIL-R1/DR4), are designed to directly activate the apoptotic pathway researchgate.netwikipedia.orgmedchemexpress.com. Preclinical studies have demonstrated dramatic synergistic activity between this compound (HGS1029) and TRAIL receptor antibodies, including mapatumumab, against a number of cancer types, such as prostate, breast, esophageal, colorectal, and non-small cell lung cancer fiercebiotech.combiospace.comfiercebiotech.com. The rationale for this combination lies in the distinct points at which this compound and TRAIL receptor antibodies target the apoptotic pathway; this compound inhibits the downstream inhibitors of caspases (IAPs), while the antibodies activate the upstream death receptors researchgate.net. This dual targeting can overcome resistance mechanisms and enhance apoptosis induction.

Research findings on the synergistic activity of this compound/HGS1029 with TRAIL receptor antibodies are summarized in the table below:

Combination PartnerThis compound/HGS1029 ActivityCombination ActivityCancer Types InvestigatedSource
TRAIL receptor antibodiesAnti-tumor activityDramatic synergistic activityProstate, breast, esophageal, colorectal, NSCLC fiercebiotech.combiospace.comfiercebiotech.com
Mapatumumab (TRAIL-R1 mAb)Modest single-agent responseSignificantly increased cytotoxicity, synergistic in sensitive cell lines (in vitro)Pancreatic cancer cell lines researchgate.net

Combination with Conventional Chemotherapeutic Agents

Conventional chemotherapeutic agents induce cell death through various mechanisms, including DNA damage and disruption of cell division oncotarget.com. However, the effectiveness of chemotherapy can be limited by the ability of cancer cells to evade apoptosis, often mediated by elevated IAP levels medkoo.comgoogle.com. Combining this compound with conventional chemotherapeutics aims to sensitize resistant cells and enhance the cytotoxic effects of chemotherapy by inhibiting IAPs. Preclinical studies have shown that this compound has significant anti-tumor activity in combination with other anti-cancer agents fiercebiotech.com. More specifically, Smac mimetics, including bivalent ones like this compound, have displayed synergistic effects when combined with some conventional chemotherapeutic agents google.com. While specific detailed research findings on this compound in combination with individual conventional chemotherapeutic agents were not extensively detailed in the provided context, the general principle of IAP inhibition sensitizing cells to chemotherapy-induced apoptosis is well-established medkoo.comgoogle.com.

Combination with Receptor Tyrosine Kinase (RTK) Inhibitors

Combination with Other Targeted Therapeutics

P38 or MK2 Inhibitors

Preclinical research suggests that combining IAP antagonists, such as this compound, with inhibitors of p38 or MK2 kinases may offer a highly efficacious approach for cancer treatment. nih.gov The rationale for this combination is partly based on the intricate signaling pathways that regulate apoptosis and inflammation. Smac mimetics, like this compound, can induce the production of TNFα, a cytokine with complex roles in cancer, including the induction of apoptosis. idrblab.net However, the p38/MK2 pathway can negatively regulate TNFα production induced by Smac mimetics. nih.gov Inhibition of p38 has been shown to increase the induction of TNF by Smac mimetics, leading to synergistic potentiation of cell killing in certain cancer types, such as acute myeloid leukemia (AML) cells. idrblab.net

Studies using p38 or MK2 knockout cells treated with a Smac mimetic compound demonstrated that the p38/MK2 pathway negatively regulates TNF production. nih.gov Furthermore, inhibiting p38 was shown to increase Smac mimetic-induced TNFα production, potentially through the activation of ERK1/2 and JNK1/2 pathways. nih.gov This suggests that by inhibiting p38 or MK2, the suppressive effect on TNFα production induced by this compound could be overcome, leading to enhanced anti-tumor activity.

Data from preclinical studies investigating the combination of IAP antagonists with p38 or MK2 inhibitors highlight the potential for synergistic effects by modulating the TNFα signaling axis. nih.govidrblab.net While specific detailed data tables for this compound in combination with p38 or MK2 inhibitors were not extensively available in the search results, the mechanistic rationale and findings with other Smac mimetics support this synergistic strategy.

Anti-PD-1 Molecules for Enhanced Immunogenicity of Tumor Microenvironment (Preclinical Hypothesis)

The combination of this compound with anti-PD-1 molecules represents a preclinical hypothesis based on the potential of IAP antagonists to influence the tumor microenvironment and enhance anti-tumor immunity. Smac mimetics, including this compound, can induce the release of pro-inflammatory cytokines like TNFα. idrblab.net A more pro-inflammatory tumor microenvironment is generally considered more conducive to an effective anti-tumor immune response.

Immune checkpoint inhibitors, such as anti-PD-1 antibodies, work by unleashing the brakes on the immune system, particularly T cells, allowing them to recognize and kill cancer cells. nih.gov While anti-PD-1 therapy has shown significant success in various cancers, responses can be limited by a "cold" tumor microenvironment lacking sufficient immune cell infiltration and activation.

The preclinical hypothesis is that combining this compound with anti-PD-1 therapy could create a synergistic effect. This compound's ability to induce pro-inflammatory signals like TNFα might help to "heat up" the tumor microenvironment, increasing immune cell infiltration and making the tumor more susceptible to killing by T cells reactivated by anti-PD-1 therapy. idrblab.net This combined approach aims to simultaneously directly target cancer cells through apoptosis induction via IAP inhibition and enhance the host immune response against the tumor. Preclinical studies exploring the modulation of the tumor immune microenvironment by combining chemotherapy or other targeted agents with anti-PD-1 therapy have shown promising results, providing a basis for this hypothesis involving Smac mimetics.

Identification of Responsive Cancer Subtypes for Combination Therapies

Preclinical studies investigating this compound in combination with Human Genome Sciences' (HGS) TRAIL receptor antibodies demonstrated dramatic synergistic activity against a number of cancer types. ncpsb.org.cn These included prostate, breast, esophageal, colorectal, and non-small cell lung cancer. ncpsb.org.cn These findings suggest that these cancer types may be particularly responsive to combination strategies involving this compound.

The inherent mechanism of action of this compound as an IAP inhibitor suggests its potential relevance for cancers that overexpress IAP proteins. Elevated levels of IAPs are frequently observed in various cancers and have been linked to tumorigenesis, chemoresistance, and poor prognosis. nih.gov For instance, multiple myeloma cells have been shown to have high expression of IAP family members, indicating that targeting IAPs might be beneficial for treating this subtype of hematological malignancy. idrblab.net

Beyond Oncology: Broader Biological Implications of Iap Inhibition by Aeg40826

Role in Inflammatory Pathways and Immune Response

IAPs are increasingly recognized as crucial regulators of inflammatory signaling and immunity. nii.ac.jpcenmed.comchem960.com Their influence extends to both the activation of inflammatory genes and the modulation of cell death mechanisms involving receptor-interacting serine-threonine protein kinases (RIPKs). nii.ac.jp Smac mimetics like AEG40826, by antagonizing IAPs, can significantly impact these intricate pathways. nii.ac.jpchem960.comnih.govcenmed.comwikipedia.orgmdpi.comnih.govamericanelements.comciteab.com

Regulation of Inflammatory Cytokines

IAPs play a role in regulating the production of inflammatory cytokines. Depletion of cellular IAP1 (cIAP1) and cIAP2, which can be induced by Smac mimetics, leads to the release of NF-κB-inducing kinase (NIK), resulting in the non-canonical activation of NF-κB. nih.gov This activation can drive the expression of NF-κB target genes, including those encoding inflammatory mediators such as TNFα, MCP-1, and IL-6. nih.gov TNFα, a potent pleiotropic cytokine, is involved in a diverse range of biological functions, including inflammation, proliferation, and cell death. cenmed.com The interaction between IAPs and TNFα signaling is critical, as IAPs are recruited to the TNFR1 complex upon TNFα stimulation and trigger ubiquitination events that serve as a scaffold for the recruitment of kinases leading to canonical NF-κB activation and the transcription of genes promoting inflammation and cell survival. nih.govcenmed.com

Potential Influence on NFκB-Mediated Inflammation

The NF-κB signaling pathway is a central regulator of inflammatory responses. mybiosource.com IAPs are important regulators of NF-κB-activating signaling pathways. nih.gov In the canonical NF-κB pathway, cIAPs are involved in the ubiquitination of RIPK1, which facilitates the recruitment of the IKK complex and subsequent activation of NF-κB. cenmed.commdpi.comciteab.com This leads to the transcription of pro-survival and inflammatory genes. cenmed.com In the non-canonical pathway, cIAPs promote the degradation of NIK, thereby preventing its accumulation and the activation of this pathway. nih.govmdpi.comciteab.com Smac mimetics, by inducing the degradation of cIAPs, can lead to the accumulation of NIK and activation of the non-canonical NF-κB pathway. nih.govmdpi.com This complex interplay highlights the potential of IAP antagonists like this compound to modulate NF-κB-mediated inflammation. nii.ac.jpnih.govmybiosource.com

Implications for Intracellular Infection Control

The ability of IAP antagonists to modulate host cell death pathways has led to investigations into their potential in controlling intracellular infections. Programmed cell death of infected cells is a mechanism to eradicate pathogens, but many pathogens have evolved strategies to prevent this. nih.gov IAPs, in addition to regulating cell death, also modulate inflammation and can be targeted to stimulate programmed cell death. nih.gov

Potential in Treating Persistent Intracellular HBV Infection (Preclinical Concept)

Persistent intracellular infections, such as those caused by Hepatitis B virus (HBV), are associated with deficient pathogen-specific immunity and aberrant inflammation. nih.gov IAP antagonists, including bivalent Smac mimetics like this compound, have been explored as a preclinical concept for their potential in treating persistent intracellular HBV infection. nih.govguidetopharmacology.orgbmj.com The rationale is based on the ability of Smac mimetics to promote programmed cell death, which could eliminate infected hepatocytes and prevent viral spread. nih.gov Studies have investigated the effects of IAP antagonists, sometimes in combination with other agents, on HBV-infected cells and in animal models. nih.gov

Regulation of Mitosis and Cell Cycle Progression

Beyond their well-established roles in apoptosis and inflammation, IAPs also participate in regulating cell proliferation and cell division. cenmed.comnih.govciteab.com Specific IAPs, such as Survivin, have a key function in mitosis and maintaining chromosomal stability. citeab.comctdbase.org Survivin is a component of the chromosomal passenger complex, which is essential for proper cell division. citeab.com While the direct impact of this compound on mitosis and cell cycle progression is linked to its role as an IAP antagonist, the broader implications of IAP modulation in these processes are an active area of research. cenmed.comciteab.comciteab.comuni.lu

Modulation of Ubiquitin-Like Protein Modification Pathways (e.g., SUMOylation, Neddylation)

IAPs themselves function as E3 ubiquitin ligases, playing a critical role in the ubiquitin-proteasome system (UPS) and other protein modification pathways. citeab.comnih.govnih.govinvivochem.comresearchgate.netamericanelements.comamericanelements.com The UPS is involved in regulating a wide range of cellular processes, including immune responses and cell cycle control. nih.govnih.govresearchgate.net IAPs mediate the ubiquitination of various target proteins, influencing their stability, activity, and interactions. citeab.comnih.gov

Neddylation, the conjugation of the ubiquitin-like protein NEDD8, is another crucial post-translational modification. IAPs can function as E3 ubiquitin-protein ligases of the NEDD8 conjugation pathway, targeting effector caspases for neddylation and inactivation. citeab.comamericanelements.com Inhibitors of the NEDD8-activating enzyme (NAE), such as pevonedistat (B1684682) (MLN4924), are also being investigated, highlighting the therapeutic potential of targeting neddylation. mdpi.comnih.govresearchgate.net

SUMOylation, the conjugation of SUMO proteins, is another ubiquitin-like modification that interacts with ubiquitination and plays roles in various cellular events, including transcriptional regulation and DNA repair. ctdbase.orgbiorxiv.org SUMOylation can influence NF-κB signaling by preventing the degradation of IκBα. ctdbase.orgbiorxiv.org While the direct modulation of SUMOylation by this compound is not explicitly detailed in the provided results, the intricate connections between IAP activity, ubiquitination, and other ubiquitin-like modifications like neddylation and SUMOylation suggest that IAP antagonists could indirectly influence these pathways. ctdbase.orgciteab.comnih.govinvivochem.comresearchgate.netamericanelements.comamericanelements.combiorxiv.org

The multifaceted roles of IAPs in these diverse biological processes underscore the potential for this compound and other IAP antagonists to have implications beyond their primary application in oncology, influencing inflammatory, immune, and cellular regulatory mechanisms.

Advanced Research Methodologies and Techniques Applied in Aeg40826 Studies

Structure-Based Drug Design Approaches

Structure-Based Drug Design (SBDD) is a methodology that utilizes the three-dimensional structure of a biological target, such as a protein, to guide the design and optimization of potential drug candidates. gardp.orgdrugdiscoverynews.comresearchgate.netarxiv.orgopenreview.net This approach involves understanding the molecular interactions between a drug candidate and its target at the atomic level to design compounds that bind with high affinity and specificity to the target's binding site. drugdiscoverynews.comopenreview.net Techniques used in SBDD include molecular docking, which predicts the conformation and orientation of compounds at the binding site, and molecular dynamics simulations, which model the dynamic behavior of molecular systems. gardp.orgdrugdiscoverynews.com While the search results indicate that AEG40826 is a small molecule IAP inhibitor, specific details about the application of SBDD in its discovery or optimization were not extensively detailed in the provided snippets. However, SBDD is a common approach in the development of small molecule inhibitors targeting protein interactions, such as those involving IAPs. researchgate.netresearchgate.net

Protein-Protein Interaction (PPI) Assays

Protein-Protein Interaction (PPI) assays are crucial for studying the interactions between proteins, which are involved in virtually every cellular process. researchgate.netthermofisher.compromega.de These assays help to identify protein partners, understand protein function, and elucidate relevant biological pathways. thermofisher.comnih.gov Various techniques are employed to characterize PPIs, including co-immunoprecipitation (co-IP), pull-down assays, crosslinking, label transfer, and far-western blot analysis. thermofisher.compromega.denih.gov Pull-down assays, for instance, are in vitro techniques used to detect physical interactions between proteins, often employing affinity purification. nih.gov The search results indicate that this compound is an IAP inhibitor, and IAPs are involved in protein-protein interactions as they regulate caspases and other cellular pathways through binding. idrblab.net While the specific PPI assays used for this compound were not detailed, studies on IAP inhibitors like this compound would necessarily involve assays to confirm their interaction with IAPs and potentially other interacting proteins in the apoptosis pathway. researchgate.netprnewswire.com

Molecular Binding Affinity Determination (e.g., Kᵢ, Kᴅ Values for IAP Interactions)

Determining the molecular binding affinity quantifies the strength of the interaction between a compound and its biological target. For inhibitors, this is often expressed as the inhibition constant (Kᵢ) or dissociation constant (Kᴅ). These values are critical for understanding the potency and selectivity of a compound. For this compound, as an IAP inhibitor, determining its binding affinity to various IAPs, such as XIAP and cIAP1, is essential. The search results indicate that IAP inhibitor agents can be potent antagonists of XIAP and cIAP1, binding with Kᴅ values typically in the nanomolar range (e.g., 250 nM or less, preferably 100 nM, 50 nM, 10 nM or 1 nM or less). google.com While specific Kᵢ or Kᴅ values for this compound were not explicitly provided in the immediate search snippets, the context of IAP inhibition research suggests that such values would be determined using techniques like surface plasmon resonance, isothermal titration calorimetry, or fluorescence polarization assays to characterize the binding interaction with recombinant IAP proteins or their relevant domains (e.g., BIR domains). researchgate.netcore.ac.uk

Cell-Free Functional Assays

Cell-free functional assays are in vitro systems that allow for the study of protein function or interactions outside the complexity of a living cell. prnewswire.combiocompare.commdpi.comnih.gov These systems can involve using cell lysates or reconstituted protein synthesis machinery to produce and study proteins. biocompare.commdpi.com Advantages include rapid protein production and the ability to study toxic proteins or incorporate unnatural amino acids. biocompare.com Cell-free systems are used for functional assays, investigating protein interactions, and screening inhibitors. biocompare.com The search results mention that DEBIO1143, another IAP antagonist, rapidly induced degradation of cIAP-1 in a cell-free functional assay. nih.gov This suggests that similar cell-free assays would be applicable and likely used in the study of this compound to assess its direct effect on IAP function or degradation in a controlled environment, free from cellular complexities. prnewswire.comresearchgate.net

Proteasomal Degradation Assays

Proteasomal degradation assays are used to study the process by which proteins are targeted and degraded by the proteasome, a crucial cellular machinery for protein homeostasis. embopress.orgnih.gov IAPs, such as cIAP1, are known to undergo proteasomal degradation, and their degradation can be induced by IAP inhibitors like this compound. idrblab.netnih.gov These assays can involve monitoring the levels of target proteins over time in cells or cell-free systems using techniques like Western blotting. nih.govembopress.orgnih.gov Quantitative cell-based assays using reporter cell lines can also be employed to measure proteasomal degradation. nih.gov Preclinical studies of this compound have demonstrated its ability to prevent proteasomal degradation of pro-apoptotic factors by inhibiting IAPs. This indicates that proteasomal degradation assays were likely employed to confirm that this compound leads to the degradation of IAPs, thereby promoting apoptosis. prnewswire.comresearchgate.netprnewswire.combiocompare.comresearchgate.netnih.govnih.gov

Gene Expression Analysis and Biomarker Identification (Preclinical Context)

Gene expression analysis involves studying the transcription of genes into RNA, providing insights into cellular processes and identifying potential biomarkers. core.ac.ukcmu.edubio-rad.comnih.gov In a preclinical context, gene expression analysis can be used to understand the molecular mechanisms underlying a drug's activity, identify predictive biomarkers of response, and assess the impact of the drug on various cellular pathways. cmu.edunih.gov Techniques include quantitative PCR, microarrays, and RNA sequencing. cmu.edubio-rad.comnih.gov Biomarkers are measurable indicators of a biological state or process, and their identification in preclinical studies can help in patient selection and monitoring in clinical trials. While the search results mention preclinical activity of this compound and pharmacodynamic markers like cIAP1 levels, specific details on comprehensive gene expression analysis or the identification of novel biomarkers directly linked to this compound treatment were not prominently featured. prnewswire.com However, given that this compound is an oncology drug candidate, it is highly probable that gene expression analysis was utilized in preclinical studies to investigate its effects on apoptosis-related genes, cell survival pathways, and to identify potential correlative biomarkers of response or resistance. core.ac.ukbio-rad.comnih.gov

In Vitro and In Vivo Pharmacodynamic (PD) Activity Assessments (Preclinical Context)

Pharmacodynamic (PD) studies assess the biological effects of a drug on its target and the downstream consequences of this interaction. nih.govcatapult.org.uk In a preclinical context, in vitro and in vivo PD assessments are crucial for understanding the drug's mechanism of action, establishing dose-response relationships, and evaluating its efficacy in relevant biological systems and animal models. nih.govcatapult.org.uk For this compound, a pan-IAP inhibitor, PD assessments would focus on measuring the modulation of its IAP targets and the resulting effects on apoptosis and tumor growth. Preclinical studies of this compound have demonstrated profound and sustained pharmacodynamic activity on its target(s). prnewswire.com This likely involved measuring changes in IAP protein levels (e.g., cIAP1 degradation) and markers of apoptosis in cell lines and tumor models using techniques such as Western blotting, immunohistochemistry, and flow cytometry. nih.gov In vivo PD studies in animal models would also assess the drug's impact on tumor growth inhibition and survival, correlating these effects with drug exposure and target modulation. prnewswire.comdrugdiscoverynews.comresearchgate.netcatapult.org.uk

Future Directions in Academic Research on Aeg40826

Elucidation of Additional Molecular Targets and Off-Target Effects

While AEG40826 is known to target IAP proteins, particularly XIAP, cIAP1, and cIAP2, further research is needed to fully elucidate all its molecular targets medkoo.comcancer.govnih.govnih.gov. Understanding potential off-target effects is also crucial for predicting efficacy and potential toxicities. Although the exact mechanism of action and specific targets of this compound are not always publicly disclosed due to proprietary reasons, research on other Smac mimetics provides insights into potential areas of investigation ontosight.ai. Studies on other IAP inhibitors have explored their interactions with various BIR domains of IAPs and their impact on caspase activity nih.govnih.gov. Future academic research on this compound could involve comprehensive target profiling using advanced proteomic and biochemical techniques to identify all proteins it interacts with, beyond the known IAPs.

Comprehensive Analysis of Cellular Signaling Networks Affected by IAP Inhibition

This compound, as an IAP inhibitor, influences complex cellular signaling networks, particularly those involved in apoptosis and cell survival medkoo.comcancer.govactaorthop.org. Inhibition of cIAPs, for instance, can lead to the activation of the non-canonical NF-κB pathway nih.govaacrjournals.org. Further academic research should focus on a comprehensive analysis of how this compound modulates these networks. This could involve systems biology approaches, such as phosphoproteomics and transcriptomics, to map the downstream effects of IAP inhibition on various signaling pathways. Understanding these intricate interactions is vital for identifying potential biomarkers of response or resistance and for designing rational combination therapies. For example, research on other Smac mimetics has shown their impact on TNFα production and activation of the extrinsic apoptosis pathway nih.govnih.gov.

Investigation of Resistance Mechanisms to Smac Mimetics in Preclinical Models

Resistance to Smac mimetics has been observed in preclinical models and in some clinical settings nih.govnih.govresearchgate.net. Identifying and understanding these resistance mechanisms is a critical area for future academic research on this compound. Studies on other Smac mimetics have pointed to mechanisms such as feedback upregulation of cIAP2, downregulation of LRIG1 (a regulator of RTKs), and alterations in cell death pathways like the ripoptosome mdpi.comnih.gov. Preclinical models utilizing cancer cell lines and organoids with acquired resistance to this compound could be employed to uncover the underlying molecular mechanisms. This could involve genomic, transcriptomic, and proteomic analyses to identify genetic alterations or changes in protein expression that confer resistance.

Exploration of Novel Combination Therapies and Sequencing Strategies

Preclinical studies have demonstrated that this compound can exhibit synergistic activity when combined with other anti-cancer agents, including chemotherapeutics and TRAIL receptor antibodies fiercebiotech.comprnewswire.comnih.gov. Future academic research should extensively explore novel combination therapies and optimal sequencing strategies involving this compound. This could include combinations with targeted therapies, immunotherapies, or radiation therapy aacrjournals.orgmdpi.comnih.gov. Research should focus on understanding the synergistic mechanisms at a molecular level and identifying combinations that overcome resistance or enhance anti-tumor immunity. Preclinical studies using in vitro and in vivo models representing various cancer types could evaluate the efficacy and mechanisms of these novel combinations.

Development of Predictive Biomarkers for Response to IAP Inhibitors in Preclinical Settings

Identifying biomarkers that predict response to IAP inhibitors like this compound is essential for patient stratification in future clinical trials nih.govmdpi.com. Academic research should prioritize the development and validation of predictive biomarkers in preclinical settings. This could involve analyzing baseline molecular characteristics of sensitive versus resistant cancer models to identify correlative markers. Potential biomarkers could include expression levels of IAPs or other components of the apoptosis and NF-κB pathways, or specific genetic mutations mdpi.comaacrjournals.orgnih.gov. Research on other Smac mimetics has suggested the importance of TNFα expression and the status of cell death pathways in predicting response aacrjournals.orgmdpi.com.

Comparative Studies with Other IAP Inhibitors/Smac Mimetics

Several other IAP inhibitors and Smac mimetics have been developed and are in various stages of preclinical and clinical development nih.govnih.govresearchgate.netmdpi.com. Comparative academic studies evaluating the potency, specificity, and mechanisms of action of this compound alongside these other compounds are valuable. This research could highlight the unique properties of this compound and inform decisions about its potential applications. Such studies could involve in vitro comparisons of IAP binding affinities, cellular potency in various cancer models, and analysis of their differential effects on signaling pathways.

Here is a table summarizing some other IAP inhibitors/Smac mimetics mentioned in the search results:

Compound NameTypeDevelopment Stage (Oncology)
BirinapantBivalent Smac MimeticClinical Trials nih.govresearchgate.netmdpi.com
LCL161Monovalent IAP InhibitorClinical Trials nih.govaacrjournals.orgmdpi.com
Debio 1143 (AT-406)Monovalent Smac MimeticClinical Trials nih.govmdpi.com
GDC-0152Monovalent Smac MimeticClinical Trials nih.govmdpi.com
CUDC-427 (GDC-0917)Monovalent Smac MimeticClinical Trials nih.govmdpi.com
APG-1387Bivalent Smac MimeticClinical Trials nih.govresearchgate.netmdpi.com
SM-164Bivalent Smac MimeticPreclinical nih.govnih.gov

Expanding Preclinical Studies into Other Disease Areas (beyond oncology)

While this compound has primarily been investigated for its potential in oncology, Aegera Therapeutics retained global rights for non-oncology indications for its IAP inhibitors not selected for oncology development under the agreement with Human Genome Sciences fiercebiotech.combiospace.com. IAP proteins are involved in various cellular processes beyond apoptosis regulation in cancer, including inflammation and immune responses researchgate.netunimi.it. Future academic research could explore the therapeutic potential of this compound in other disease areas where dysregulation of IAPs or apoptosis plays a role. This could include inflammatory disorders or autoimmune diseases, based on the known functions of IAPs in these contexts researchgate.netontosight.aiunimi.it. Preclinical studies in relevant disease models would be necessary to investigate the efficacy and mechanisms of action of this compound in non-oncology settings.

Advancements in Medicinal Chemistry for Next-Generation IAP Antagonists

Medicinal chemistry efforts continue to drive the development of next-generation IAP antagonists, building upon the knowledge gained from compounds like this compound. The design of these molecules is often inspired by the endogenous IAP antagonist Smac/DIABLO, which binds to the BIR domains of IAPs nih.govnih.govcore.ac.uknih.govmdpi.comresearchgate.net. Smac mimetics are designed to mimic the N-terminal tetrapeptide of Smac, which is crucial for its interaction with IAPs nih.govmdpi.com.

This compound is described as a bivalent Smac mimetic nih.govnih.govmdpi.com. Bivalent Smac mimetics, containing two IAP-binding motifs, were designed with the hypothesis that they could achieve higher affinity and more effective antagonism by simultaneously binding to multiple BIR domains within IAPs, such as XIAP nih.gov. The impressive potency observed with some bivalent Smac mimetics in preclinical studies has inspired further research into this class of compounds nih.gov.

Ongoing medicinal chemistry research focuses on developing IAP antagonists with improved potency, selectivity for specific IAP family members (XIAP, cIAP1, cIAP2, ML-IAP), favorable pharmacokinetic profiles, and reduced potential for off-target effects researchgate.netnih.govresearchgate.netnih.govnih.gov. This involves structure-activity relationship studies, rational design based on structural information of IAP-antagonist interactions, and the synthesis of novel chemical scaffolds researchgate.netnih.gov. The goal is to create molecules that can more effectively restore apoptosis in cancer cells, potentially overcome resistance mechanisms, and be suitable for various administration routes, including oral delivery prnewswire.comnih.gov.

The development of both monovalent and bivalent Smac mimetics continues, with several compounds having advanced into clinical trials researchgate.netmdpi.com. This highlights the sustained interest in targeting IAPs through medicinal chemistry approaches.

Application of Systems Biology and Computational Modeling to Understand this compound Effects

Understanding the full impact of IAP antagonists like this compound requires deciphering their interactions within the complex networks of cellular signaling pathways. Systems biology and computational modeling are increasingly valuable tools for this purpose wellcomeconnectingscience.orgucla.eduinstitut-curie.orgnih.govunc.edu.

Systems biology approaches aim to understand biological systems as integrated wholes, rather than focusing on individual components in isolation wellcomeconnectingscience.orginstitut-curie.org. By integrating data from various sources, such as genomics, proteomics, and functional assays, researchers can build comprehensive models of the cellular networks that IAPs influence, including apoptotic and survival pathways wellcomeconnectingscience.orginstitut-curie.org.

Computational modeling, including mechanistic models like ordinary differential equations (ODEs) and discrete logic-based models (e.g., Boolean networks), can simulate the dynamic behavior of these biological systems under different conditions, such as in the presence of IAP antagonists wellcomeconnectingscience.orgucla.edunih.gov. These models can help researchers:

Elucidate the precise mechanisms of action: While it is known that this compound targets IAPs, computational models can help detail the downstream effects, the interplay between different IAP family members, and the involvement of other signaling molecules like TNFα nih.govnih.govcore.ac.uk.

Predict cellular responses: By modeling the signaling network, researchers can predict how different cancer cell types might respond to this compound, either as a single agent or in combination with other therapies wellcomeconnectingscience.org. This can help identify biomarkers of sensitivity or resistance.

Identify synergistic combinations: Computational models can explore the effects of combining IAP antagonism with other targeted therapies or conventional treatments, potentially identifying synergistic interactions that could improve therapeutic outcomes fiercebiotech.comwellcomeconnectingscience.org.

Understand resistance mechanisms: Modeling can help uncover how cancer cells develop resistance to IAP antagonists by identifying alternative survival pathways that become activated wellcomeconnectingscience.org.

Optimize treatment strategies: In the future, computational models could potentially be used to personalize treatment strategies by simulating the effects of this compound in a patient's specific tumor context wellcomeconnectingscience.orginstitut-curie.orgnih.gov.

The development of sophisticated mathematical models requires high-performance computing capabilities and expertise in bioinformatics and data analysis institut-curie.org. Integrating large-scale biological data into these models remains a significant challenge institut-curie.org. However, as computational tools and biological data continue to grow, the application of systems biology and computational modeling will be crucial for fully understanding the effects of this compound and guiding the development of more effective IAP antagonist-based therapies.

Table 1: Key IAP Family Members Targeted by Antagonists

IAP ProteinRole in Apoptosis Regulation
XIAPDirect inhibitor of caspases-3, -7, and -9. nih.govnih.govcore.ac.ukidrblab.net
cIAP1Indirectly regulates apoptosis, involved in NF-κB signaling. nih.govnih.govcore.ac.ukidrblab.netsemanticscholar.org
cIAP2Indirectly regulates apoptosis, involved in NF-κB signaling. nih.govnih.govcore.ac.ukidrblab.netsemanticscholar.org
ML-IAPInhibits apoptosis by binding to Smac. nih.gov
Compound Name (Alternate Name)Structural ClassDevelopment Status (as mentioned in sources)
This compound (HGS1029)Bivalent Smac Mimetic nih.govnih.govmdpi.comPhase 1 nih.govresearchgate.netnih.govstanford.eduprnewswire.com
Birinapant (TL32711)Bivalent Smac Mimetic researchgate.netmdpi.comClinical trials researchgate.netmdpi.com
APG-1387Bivalent Smac Mimetic researchgate.netmdpi.comPhase II (for CHB) ascentage.com
GDC-0152Monovalent Smac Mimetic researchgate.netmdpi.comClinical trials researchgate.netmdpi.comnih.gov
LCL161Monovalent Smac Mimetic researchgate.netmdpi.comPhase II trials researchgate.netmdpi.comnih.gov
Debio 1143 (AT-406)Monovalent Smac Mimetic researchgate.netmdpi.comClinical trials researchgate.netmdpi.com
CUDC-427 (GDC-0917)Monovalent Smac Mimetic researchgate.netmdpi.comClinical trials researchgate.netmdpi.com
BI 891065Monovalent Smac Mimetic researchgate.netmdpi.comClinical trials researchgate.netmdpi.com
ASTX660Monovalent Smac Mimetic researchgate.netClinical trials researchgate.net

Table 3: Preclinical Findings for this compound

Study TypeKey Finding
In vitro/In vivoPotently stimulates apoptosis of human tumor cells. fiercebiotech.com
Preclinical ModelsSignificant anti-tumor activity alone and in combination with other agents. fiercebiotech.com
Combination StudiesSynergistic activity with TRAIL receptor antibodies in various cancers. fiercebiotech.com

Table 4: Clinical Trial Information for HGS1029 (this compound)

Trial IdentifierDescriptionStatus (as of source)
NCT00708006Study in Subjects With Advanced Solid Tumors. stanford.eduidrblab.netNot currently recruiting. stanford.edu

Q & A

Q. What is the molecular mechanism of AEG40826 in targeting Inhibitor of Apoptosis Proteins (IAPs)?

this compound is a bivalent SMAC mimetic that binds to the BIR3 domains of XIAP, cIAP1, and cIAP2, disrupting their E3 ubiquitin ligase activity. This inhibition promotes caspase activation and apoptosis by preventing proteasomal degradation of pro-apoptotic factors. Preclinical validation includes immunoblotting for cIAP1 degradation and caspase-3/7 activation assays in cancer cell lines .

Q. What preclinical evidence supports this compound’s use in solid tumor therapy?

In vitro studies demonstrated rapid cIAP1 degradation and apoptosis induction in tumor cell lines. In vivo, this compound reduced tumor growth in xenograft models, validated via histopathology and biomarker analysis (e.g., serum cytokine levels). Researchers should prioritize cell lines with low XIAP expression to minimize resistance mechanisms .

Q. How was the maximum tolerated dose (MTD) of this compound determined in phase I trials?

The MTD (3.2 mg/m²) was identified using a 3+3 dose-escalation design. Pharmacokinetic (PK) parameters (e.g., half-life, AUC) and pharmacodynamic (PD) markers (e.g., cIAP1 levels in peripheral blood mononuclear cells) were monitored. Toxicity thresholds were defined by dose-limiting adverse events (e.g., hepatotoxicity) .

Advanced Research Questions

Q. What methodological challenges arise when assessing this compound’s efficacy in heterogeneous tumor samples?

Tumor heterogeneity complicates biomarker analysis. Researchers should employ spatial profiling (e.g., multiplex immunohistochemistry) and single-cell RNA sequencing to identify resistant subpopulations. Additionally, ex vivo organoid models can test drug response across tumor regions .

Q. How can contradictions between preclinical models and clinical outcomes for this compound be reconciled?

Discrepancies often stem from differences in tumor microenvironment (TME) and immune interactions. To address this:

  • Use patient-derived xenografts (PDXs) with intact TME.
  • Perform comparative genomic analysis to identify resistance markers (e.g., NF-κB activation).
  • Integrate PK/PD modeling to adjust dosing schedules for clinical translatability .

Q. What are optimal biomarkers for monitoring this compound’s target engagement in clinical trials?

Key biomarkers include:

  • cIAP1 degradation : Measured via ELISA or Western blot in tumor biopsies.
  • Serum cytokines : TNF-α and IL-6 levels correlate with drug activity.
  • Circulating tumor DNA (ctDNA) : To track clonal evolution and resistance mechanisms post-treatment. Combine these with functional imaging (e.g., FDG-PET) to assess metabolic response .

Q. What strategies improve this compound’s selectivity to reduce off-target toxicity?

  • Structure-activity relationship (SAR) studies : Modify the SMAC mimetic’s linker region to enhance binding specificity.
  • Prodrug formulations : Use tumor-specific proteases to activate this compound locally.
  • Combinatorial targeting : Pair with immune checkpoint inhibitors to lower effective doses and mitigate hepatotoxicity .

Methodological Guidance

Q. How to design a robust preclinical study for this compound combination therapies?

  • Synergy screening : Use matrix dosing (e.g., Chou-Talalay method) to identify synergistic partners (e.g., chemotherapy, PARP inhibitors).
  • Mechanistic validation : Perform RNA-seq to map pathway interactions (e.g., apoptosis vs. necroptosis).
  • Statistical rigor : Power studies using historical effect sizes and include sham controls to exclude placebo effects .

Q. What statistical approaches address variability in this compound clinical trial data?

  • Mixed-effects models : Account for inter-patient variability in PK/PD parameters.
  • Bayesian adaptive designs : Dynamically adjust dosing based on interim efficacy/toxicity data.
  • Survival analysis : Use Cox regression to stratify patients by biomarker status .

Q. How to validate this compound’s mechanism in translational studies?

  • Ex vivo platforms : Use tumor slices or microfluidic devices to maintain TME integrity.
  • Multi-omics integration : Combine proteomics (cIAP1 levels), transcriptomics (apoptosis genes), and metabolomics (ATP depletion).
  • Correlative endpoints : Align preclinical endpoints (e.g., caspase-3 activation) with clinical outcomes (e.g., RECIST criteria) .

Data Contradiction Analysis

Q. How to interpret conflicting results in this compound’s apoptosis induction across tumor types?

  • Tumor subtype stratification : Analyze molecular subtypes (e.g., KRAS mutations in colon cancer) influencing IAP dependency.
  • Microenvironmental factors : Assess hypoxia (via HIF-1α staining) and stromal interactions (e.g., fibroblast cocultures).
  • Functional redundancy : Test backup apoptosis pathways (e.g., TRAIL-R2) using siRNA screens .

Q. Why did this compound show limited efficacy despite robust cIAP1 degradation in trials?

Potential explanations include:

  • Compensatory upregulation of survivin or Mcl-1.
  • Immune evasion via PD-L1 induction (validate via flow cytometry).
  • Inadequate drug penetration in necrotic tumor regions (assess via mass spectrometry imaging) .

Tables for Key Findings

Study Type Key Outcome Reference
Phase I Trial (NCT00708006)MTD: 3.2 mg/m²; Stable disease in NSCLC and adrenocortical cancer
Preclinical (Xenograft)Tumor regression in 60% of colorectal models
Mechanistic StudycIAP1 degradation within 4 hours post-dose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.